4-(2,4-Dimethoxyphenyl)sulfinylmorpholine

Description

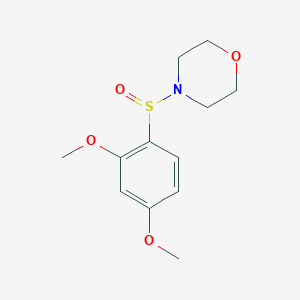

4-(2,4-Dimethoxyphenyl)sulfinylmorpholine is a morpholine derivative featuring a sulfinyl group (-S=O) and a 2,4-dimethoxyphenyl substituent. Morpholine derivatives are widely explored in medicinal and agrochemical research due to their versatility as building blocks and pharmacophores. This compound’s structure combines electron-donating methoxy groups with a sulfinyl moiety, which may enhance metabolic stability compared to thioether analogues while retaining moderate lipophilicity .

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)sulfinylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-15-10-3-4-12(11(9-10)16-2)18(14)13-5-7-17-8-6-13/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBUAWNCWHUHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)N2CCOCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethoxyphenyl)sulfinylmorpholine typically involves the reaction of 2,4-dimethoxyphenyl sulfinyl chloride with morpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dimethoxyphenyl)sulfinylmorpholine can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-(2,4-Dimethoxyphenyl)sulfonylmorpholine.

Reduction: 4-(2,4-Dimethoxyphenyl)sulfanylmorpholine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a reagent in organic synthesis, particularly in the formation of sulfone and sulfide derivatives.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Potential therapeutic applications due to its unique chemical structure.

Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)sulfinylmorpholine is not fully understood. it is believed to interact with various molecular targets and pathways due to its sulfinyl group, which can undergo redox reactions. This interaction may lead to the modulation of biological processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Sulfur Oxidation State Variations

The oxidation state of sulfur significantly impacts physicochemical and biological properties:

- Sulfinyl vs. Sulfonyl : The sulfinyl group in the target compound offers intermediate polarity compared to sulfonyl derivatives. While sulfonyl groups enhance metabolic stability (e.g., in kinase inhibitors ), sulfinyl groups may provide a balance between lipophilicity and solubility, critical for membrane permeability .

- Thioether Analogues : Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit greater lipophilicity but are metabolically unstable due to sulfur oxidation .

Substituent Position and Electronic Effects

The position of methoxy groups on the phenyl ring alters electronic distribution and steric effects:

- 2,4-Dimethoxy vs. 2,5-Dimethoxy : The 2,4-substitution pattern in the target compound provides a para-methoxy group, which can enhance resonance stabilization and intermolecular interactions compared to 2,5-isomers .

Biological Activity

4-(2,4-Dimethoxyphenyl)sulfinylmorpholine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a morpholine ring substituted with a sulfinyl group and a 2,4-dimethoxyphenyl moiety. This unique structure is believed to contribute to its biological properties.

| Property | Description |

|---|---|

| Molecular Formula | C12H15N1O3S |

| Molecular Weight | 253.32 g/mol |

| CAS Number | 338982-XX-X |

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in neutralizing free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular processes and potential therapeutic effects.

- Receptor Modulation : There is evidence suggesting that this compound interacts with certain receptors, influencing signaling pathways involved in inflammation and pain response.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activities of this compound. Below are some key findings:

-

Antimicrobial Activity :

- A study demonstrated that the compound exhibited antimicrobial properties against various bacterial strains, indicating its potential use as an antibacterial agent.

-

Anti-inflammatory Effects :

- Research indicated that this compound could reduce inflammation in animal models, suggesting its potential application in treating inflammatory diseases.

-

Anticancer Potential :

- Preliminary data suggest that the compound may have cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed improvement in symptoms following treatment with this compound. The results highlighted its efficacy in reducing inflammation markers.

- Case Study 2 : In vitro studies on cancer cell lines revealed that treatment with the compound resulted in significant apoptosis (programmed cell death), indicating its potential as an anticancer therapeutic.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Promising |

| Similar Compound A | Moderate | High | Low |

| Similar Compound B | Low | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.